

An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-hydroxypyrimidine-5-carboxylate

Cat. No.: B1313237

[Get Quote](#)

IUPAC Name: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of **Ethyl 2-hydroxypyrimidine-5-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

Ethyl 2-hydroxypyrimidine-5-carboxylate, with the CAS number 95928-49-7, is a pyrimidine derivative. Pyrimidines are a fundamental class of heterocyclic aromatic compounds that are components of nucleic acids. The structure of this compound features a pyrimidine ring substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-position. Due to tautomerism, it primarily exists in the more stable oxo-form, hence its IUPAC name: ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.^{[1][2]}

Property	Value
IUPAC Name	ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate [1]
Synonyms	Ethyl 2-hydroxypyrimidine-5-carboxylate
CAS Number	95928-49-7 [1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃ [2]
Molecular Weight	168.15 g/mol [2]
Physical Form	Solid [1]
Purity	Typically ≥97%
Storage	Sealed in a dry environment at room temperature [1]
InChI Key	CFWYVWBOCSWZIK-UHFFFAOYSA-N [1] [2]

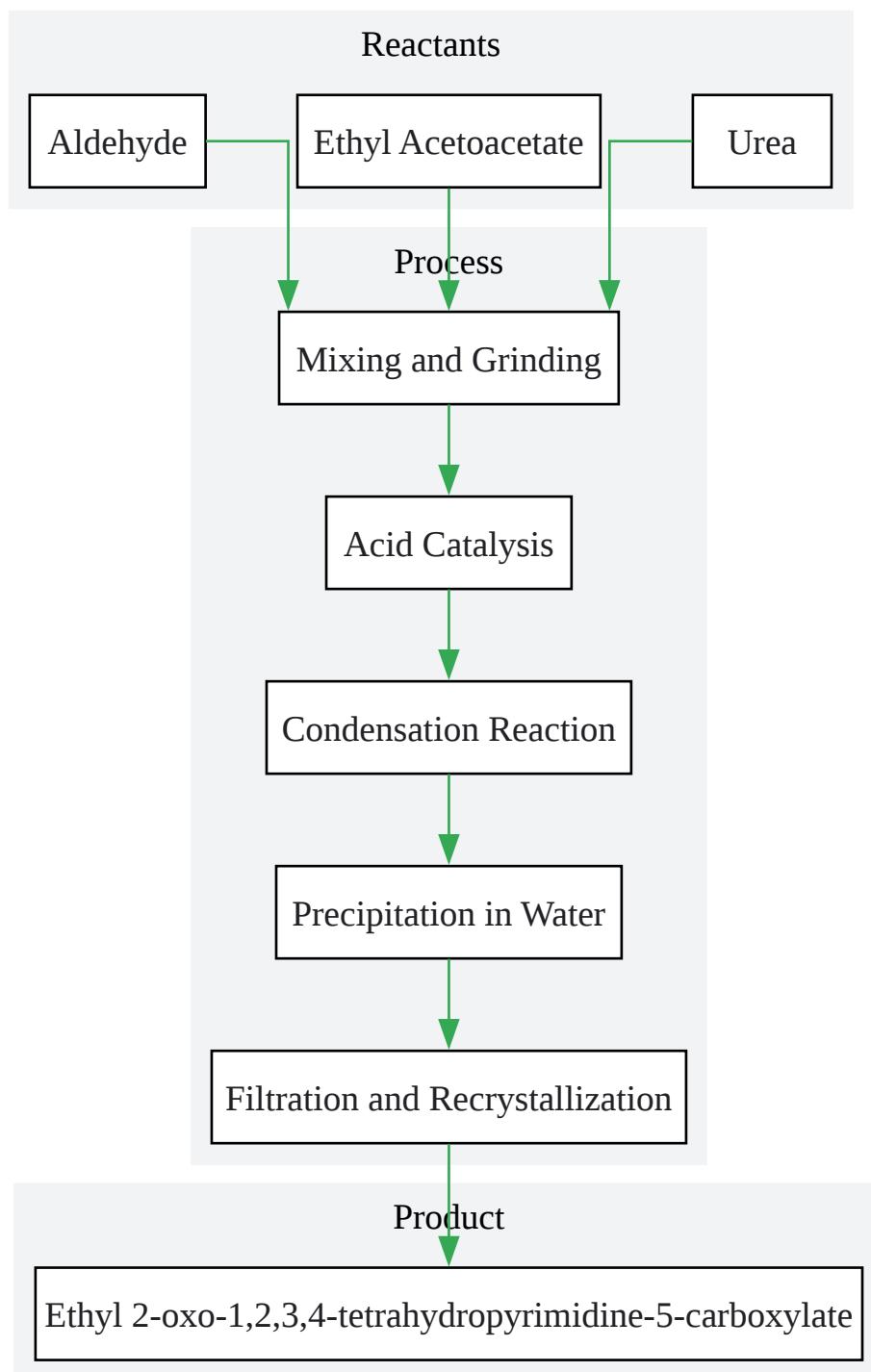
Synthesis

The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through several synthetic routes common for pyrimidine derivatives. A prevalent method is a variation of the Biginelli reaction or similar condensation reactions.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative method for the synthesis of substituted pyrimidine-5-carboxylates.

Materials:


- Ethyl acetoacetate
- Urea or a urea derivative
- An appropriate aldehyde (in this case, a formaldehyde equivalent or a related precursor)

- An acid or base catalyst (e.g., HCl, CuCl₂·2H₂O)
- Ethanol or another suitable solvent

Procedure:

- A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is prepared.[\[3\]](#)
- A catalytic amount of an acid, such as a few drops of orthophosphoric acid, is added to the mixture.[\[3\]](#)
- The mixture is thoroughly ground together for approximately 30 minutes.[\[3\]](#)
- The reaction mixture is then allowed to stand, often overnight, to allow for the completion of the reaction.
- The resulting mixture is poured into cold water to precipitate the product.[\[3\]](#)
- The precipitate is collected by filtration, washed with water and ethanol, and then dried.
- Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified product.[\[3\]](#)

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of tetrahydropyrimidine-5-carboxylate derivatives.

Biological Activity and Drug Development Potential

While specific biological data for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of pyrimidine exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The biological potential of the title compound can be inferred from studies on structurally similar molecules.

Anticancer Activity

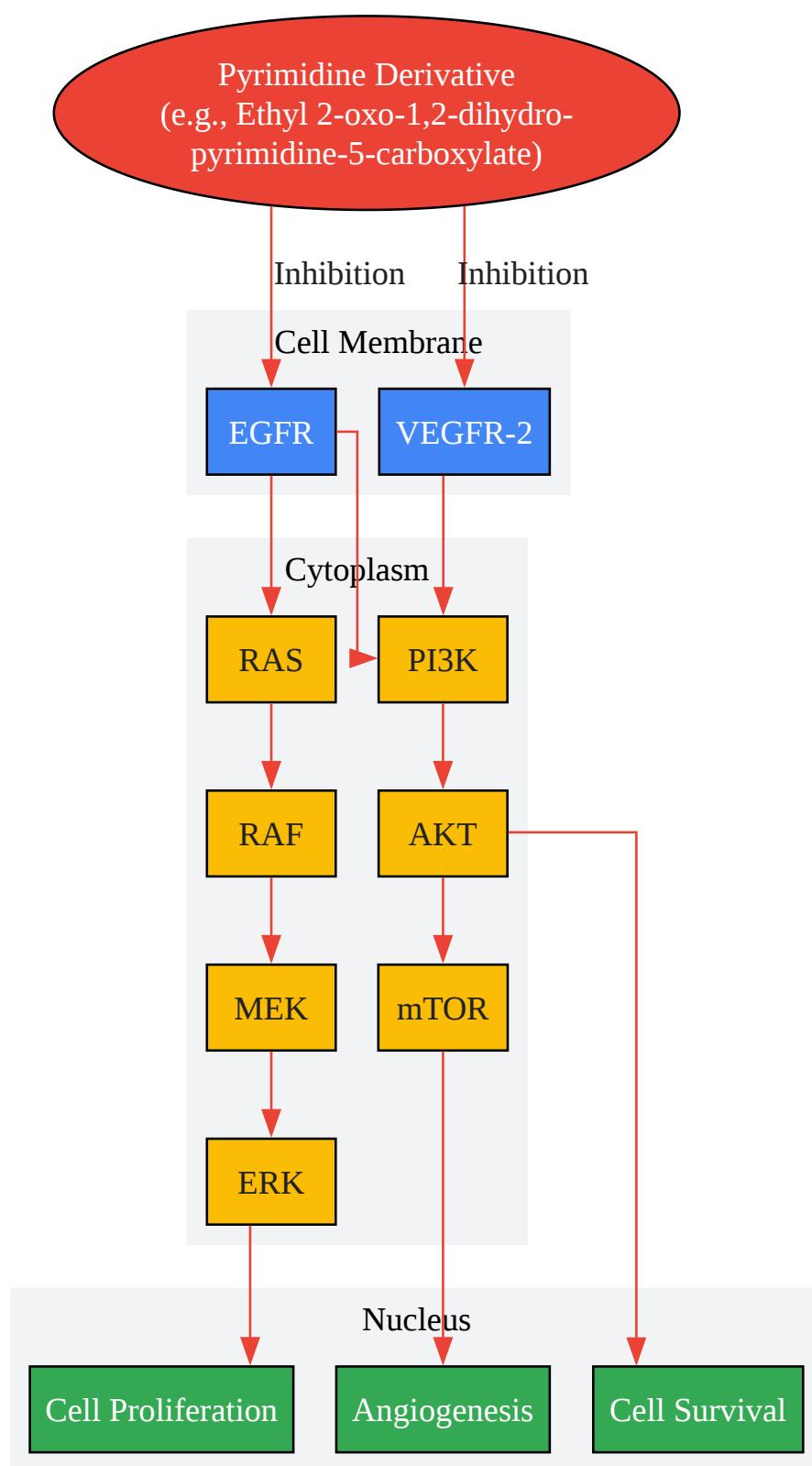
Numerous pyrimidine derivatives have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.

While specific IC_{50} values for the title compound are not readily available, the following table summarizes the anticancer activity of some related pyrimidine-carboxylate derivatives against various cancer cell lines.

Compound Class	Target Cell Line	IC_{50} (μ M)	Reference
Dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids	HT-29 (Colon)	0.023 - 0.025	[1]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates	MCF-7 (Breast)	0.013	[4]
1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives	HepG2 (Liver)	5.35 - 18.69 μ g/mL	[5]

Enzyme Inhibition

The pyrimidine core is a common feature in many enzyme inhibitors. For example, derivatives of pyrimidine have been developed as inhibitors of lactate dehydrogenase (LDH), an enzyme


implicated in cancer metabolism. Several ethyl pyrimidine-quinolinecarboxylate derivatives have demonstrated potent inhibition of human LDH-A, with some exhibiting IC₅₀ values in the low micromolar range.^{[6][7]}

Signaling Pathway Interactions

Given the evidence of anticancer activity among related pyrimidine derivatives, a plausible mechanism of action for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate could involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

EGFR/VEGFR-2 Signaling Pathway

Inhibition of EGFR and VEGFR-2 by small molecules is a validated strategy in cancer therapy. These receptor tyrosine kinases, upon activation by their respective ligands, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis. Pyrimidine derivatives that inhibit these receptors would block these oncogenic signals.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by a pyrimidine derivative.

Experimental Protocols for Biological Assays

To evaluate the biological activity of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, standard in vitro assays can be employed. The following are representative protocols for assessing anticancer activity and enzyme inhibition.

Protocol 1: MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., HT-29, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

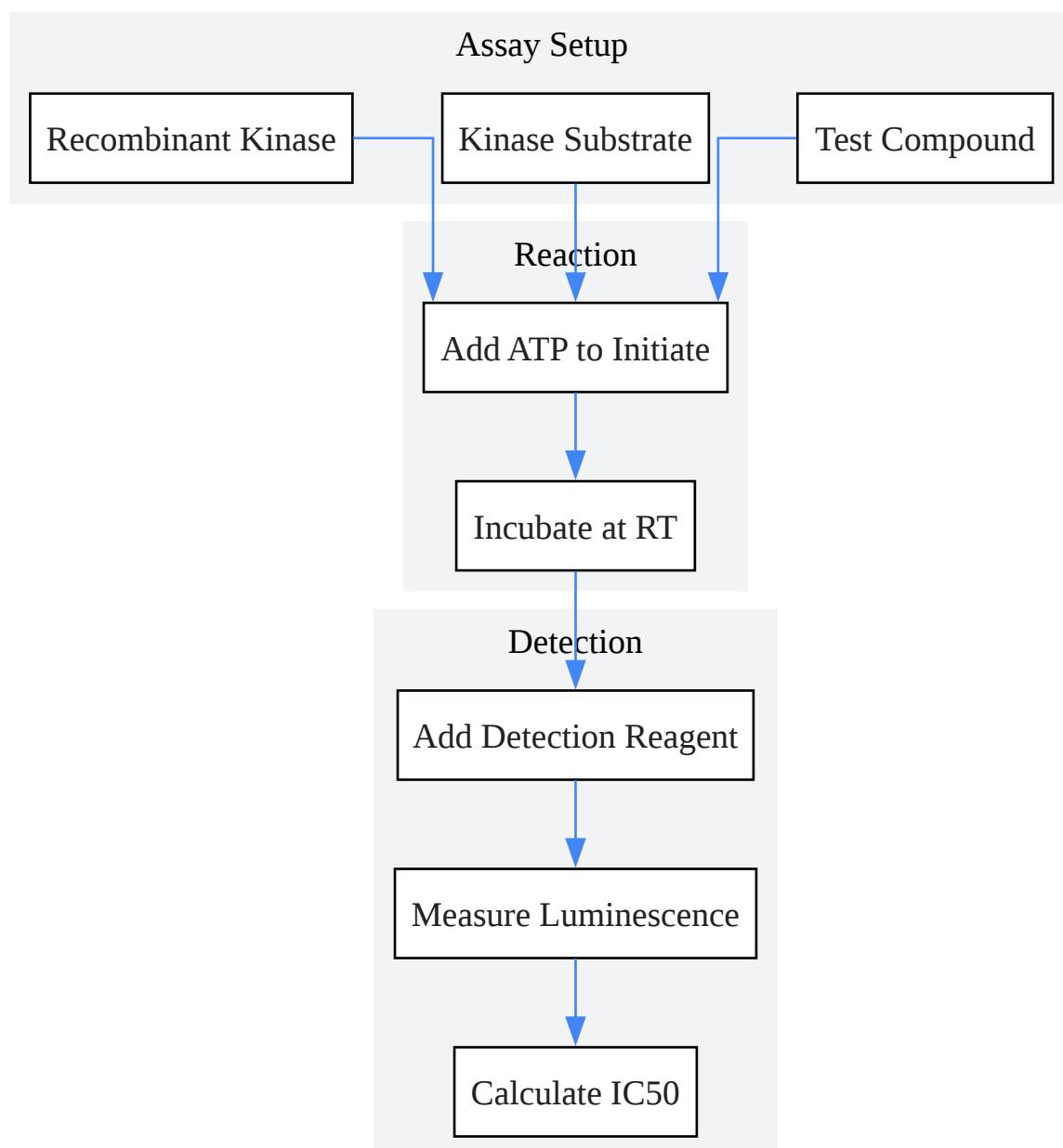
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compound (**Ethyl 2-hydroxypyrimidine-5-carboxylate**) in the cell culture medium.
- Remove the existing medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive

control (e.g., doxorubicin).

- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

Protocol 2: Kinase Inhibition Assay

This protocol is a general method to assess the inhibitory activity of a compound against a specific protein kinase.


Materials:

- Recombinant human kinase (e.g., EGFR, VEGFR-2)
- Kinase substrate (a specific peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Test compound
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test compound in the kinase assay buffer.
- In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC_{50} value.

Experimental Workflow for Kinase Inhibition Assay:

[Click to download full resolution via product page](#)

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

Ethyl 2-hydroxypyrimidine-5-carboxylate, or ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a pyrimidine derivative with significant potential for further investigation in the field of drug discovery. While direct biological data for this specific compound is not extensively

documented, the known activities of structurally related pyrimidine-carboxylates suggest that it may possess valuable pharmacological properties, particularly as an anticancer or enzyme-inhibiting agent. The synthesis of this compound can be readily achieved through established chemical methods. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related pyrimidine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | 95928-49-7 [sigmaaldrich.cn]
- 3. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313237#iupac-name-of-ethyl-2-hydroxypyrimidine-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com